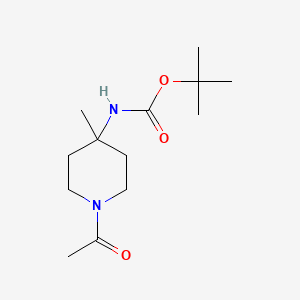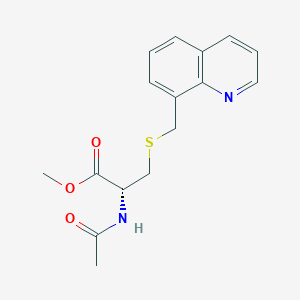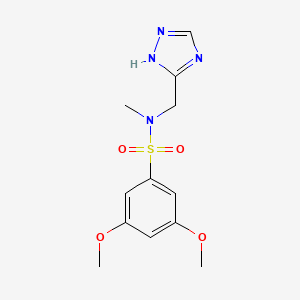
tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate, also known as Boc-AMC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is widely used in the synthesis of various bioactive molecules and has shown promising results in scientific research.
作用機序
The mechanism of action of tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate depends on the specific bioactive molecule it is used to synthesize. However, tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate itself is an inhibitor of proteases, particularly serine proteases. It works by irreversibly binding to the active site of the enzyme, thereby preventing its activity. This mechanism has been exploited in the design of various protease inhibitors, including those used to treat HIV and hepatitis C.
Biochemical and Physiological Effects:
tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate has been shown to have minimal toxicity and is generally considered safe for use in laboratory experiments. However, it is important to note that the biochemical and physiological effects of tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate depend on the specific bioactive molecule it is used to synthesize. For example, protease inhibitors can have a range of effects on the body, including altering the immune response and interfering with blood clotting.
実験室実験の利点と制限
One of the main advantages of using tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate in laboratory experiments is its versatility. The compound can be used as a building block in the synthesis of various bioactive molecules, making it a valuable tool for drug discovery. Additionally, tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate is relatively easy to synthesize and purify, making it a cost-effective option for researchers.
However, there are also some limitations to using tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate in laboratory experiments. For example, the compound may not be suitable for use in certain assays or with certain enzymes. Additionally, the irreversibility of its binding to proteases may limit its use in some applications.
将来の方向性
There are several future directions for the use of tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate in scientific research. One area of interest is the development of new protease inhibitors for the treatment of diseases such as cancer and Alzheimer's. Additionally, tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate could be used to synthesize new molecules with antibacterial or antiviral properties. Finally, there is potential for tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate to be used in the development of new diagnostic tools for diseases such as HIV and hepatitis C.
Conclusion:
In conclusion, tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate is a valuable tool in the field of medicinal chemistry. Its versatility and ease of synthesis make it a valuable building block in the synthesis of bioactive molecules. Additionally, its mechanism of action as a protease inhibitor has been exploited in the design of various drugs. As research in this area continues, there is potential for tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate to be used in the development of new drugs and diagnostic tools for a range of diseases.
合成法
The synthesis of tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate involves the reaction of tert-butyl carbamate with 1-acetyl-4-methylpiperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions and yields tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate as a white crystalline solid. The purity of the compound can be improved through recrystallization or chromatography techniques.
科学的研究の応用
Tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate has found widespread application in scientific research, particularly in the field of medicinal chemistry. The compound is used as a building block in the synthesis of various bioactive molecules, including inhibitors of proteases, kinases, and phosphodiesterases. tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate can also be used as a substrate for enzymatic assays, making it a valuable tool for drug discovery.
特性
IUPAC Name |
tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-10(16)15-8-6-13(5,7-9-15)14-11(17)18-12(2,3)4/h6-9H2,1-5H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWIVTLXZITRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)(C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1,5-Dimethylpyrazole-4-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622987.png)
![2-[Cyclopropyl-[3-(1-methylpyrazol-4-yl)propanoyl]amino]acetic acid](/img/structure/B6622994.png)
![(2S)-1-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-2-phenylpropan-1-one](/img/structure/B6623002.png)



![6-[[4-(2-Methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridin-2-amine](/img/structure/B6623038.png)

![4-[(2-chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]-N-methylbutanamide](/img/structure/B6623052.png)

![methyl 3-chloro-5-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate](/img/structure/B6623085.png)
![5-[[4-[(4-Chloro-2-fluorophenyl)methyl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6623087.png)
![3-acetyl-N-[(1R,2R)-2-ethylcyclopropyl]-1,2,4,5-tetrahydro-3-benzazepine-7-sulfonamide](/img/structure/B6623093.png)
![2-[4-[(4-chloro-2-fluorophenyl)methyl]-2-oxopiperazin-1-yl]-N-methylacetamide](/img/structure/B6623098.png)